

Bioavailability and Uptake of Phorate Sulfone in Plants: A Technical Guide

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Compound of Interest

Compound Name: *Phorate sulfone*

Cat. No.: *B129980*

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Introduction

Phorate, a systemic organophosphate insecticide, is widely used in agriculture to control a variety of pests on crops such as corn, cotton, and potatoes. Following application, phorate undergoes rapid metabolism in both soil and plants, leading to the formation of more persistent and often more toxic metabolites, including phorate sulfoxide and **phorate sulfone**. **Phorate sulfone** is a significant metabolite of interest due to its systemic nature, persistence, and potent acetylcholinesterase inhibition. This technical guide provides an in-depth overview of the bioavailability and uptake of **phorate sulfone** in plants, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Bioavailability and Uptake Mechanisms

The bioavailability of **phorate sulfone** to plants is intrinsically linked to the fate of the parent compound, phorate, in the soil. Phorate is applied to the soil, where it and its degradation products can be taken up by plant roots and translocated throughout the plant.[1][2] The conversion of phorate to its sulfoxide in the soil is primarily a non-biological process, while the subsequent oxidation to **phorate sulfone** is mediated by microorganisms.[3]

Once present in the soil, phorate and its metabolites, including **phorate sulfone**, are absorbed by the plant roots.[2] The uptake and translocation of these compounds are influenced by various factors, including soil type, organic matter content, moisture levels, and the

physiological processes of the plant itself.[4][5] Studies have shown that while phorate may be detectable in the soil, only its metabolites, primarily phorate sulfoxide and **phorate sulfone**, are typically found in the plant tissues, including the roots.[3][4] This indicates either the rapid metabolism of phorate upon absorption or the direct uptake of the metabolites from the soil.[4]

Translocation and Metabolism in Plants

Following uptake, phorate and its metabolites are translocated within the plant's vascular system.[1][6] The primary metabolic pathway of phorate in plants involves a sequence of oxidative reactions. Phorate is first oxidized to phorate sulfoxide, which is then further oxidized to **phorate sulfone**. [1][3] This metabolic conversion can also occur for the oxygen analog of phorate, leading to the formation of phoratoxon sulfoxide and phoratoxon sulfone.[1][3] These oxidative metabolites are potent anticholinesterase agents and can persist in plant tissues for extended periods.[1][2]

The relative distribution of phorate and its metabolites can vary between different parts of the plant. For instance, in corn, roots have been found to contain primarily **phorate sulfone** and some phorate sulfoxide, while the leaves contained these metabolites in addition to phoratoxon sulfoxide and phoratoxon sulfone.[4]

Quantitative Data on Phorate Sulfone Residues in Plants

The concentration of **phorate sulfone** in plants is influenced by the initial application rate of phorate, the type of plant, soil conditions, and the time elapsed since application. The following tables summarize quantitative data from various studies.

Table 1: Phorate and Metabolite Residues in Sugarcane Grown Soil (ng/g)

Days after Application	Phorate	Phorate Sulfoxide	Phorate Sulfone	Total Phorate
0 (2 hrs)	Present	Present	Present	-
30	Observed	Observed	Observed	Observed
60	Below Quantification Level	Below Quantification Level	Below Quantification Level	Below Quantification Level

Data synthesized from a study on the persistence and dissipation kinetics of phorate in a sugarcane ecosystem.[7]

Table 2: Residues of Phorate and its Metabolites in Radishes (mg/kg eq)

Soil Type	Time After Treatment	Phorate Sulfoxide	Phorate Sulfone
Sand	First Year	0.04 - 0.18	0.04 - 0.18
Muck	First Year	0.04 - 0.18	0.04 - 0.18
Both	Second Year	No Residues	No Residues

Data from a study on the fate of [14C]phorate in different soil types.[1]

Table 3: Distribution of Phorate and its Metabolites in Different Root Crops (% 14C in Dichloromethane Extracts)

Crop	Compound	Relative Percentage
Potatoes	Phorate Sulfoxide	20 - 75%
Phorate Sulfone	15 - 70%	
Radishes	Phorate Sulfoxide	20 - 75%
Phorate Sulfone	15 - 70%	
Carrots	Parent Phorate	10 - 25%
Phorate Sulfoxide	50 - 60%	
Phorate Sulfone	10 - 25%	

This table illustrates the relative abundance of phorate and its key metabolites in the organic extracts of different root vegetables after soil treatment.[\[1\]](#)

Experimental Protocols

The analysis of **phorate sulfone** in plant matrices typically involves extraction, cleanup, and quantification using chromatographic techniques.

Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis of Phorate and its Metabolites in Sugarcane[\[7\]](#)

- Sample Preparation: Homogenize soil, sugarcane juice, or leaf samples.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of distilled water (for soil), 10 mL of acetonitrile, and internal standards.
 - Vortex for 1 minute.
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 - Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

- Cleanup (Dispersive Solid-Phase Extraction):
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
 - Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).
 - Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
- Analysis:
 - Filter the supernatant through a 0.22 μ m syringe filter.
 - Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - LC Conditions: Use a C18 column with a gradient mobile phase of acetonitrile and water (containing formic acid and ammonium formate).
 - MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of phorate, phorate sulfoxide, and **phorate sulfone**.

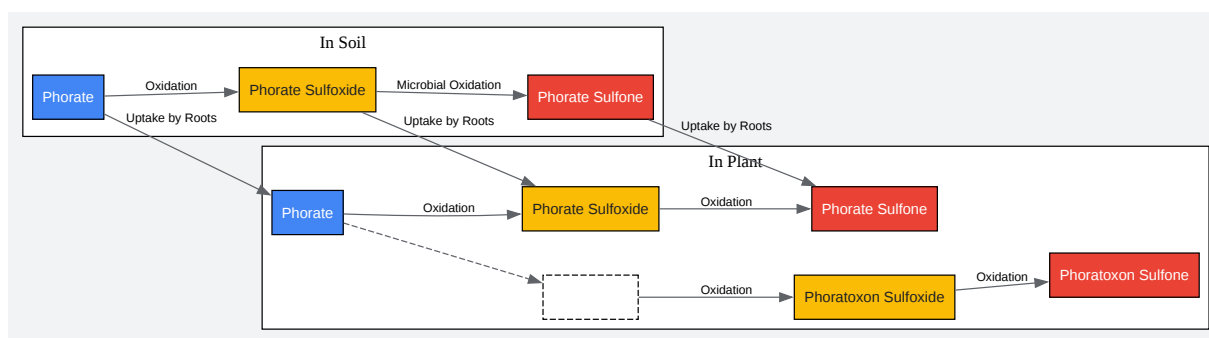
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Phorate and Metabolites in Radish[8]

- Extraction:
 - Homogenize radish samples.
 - Extract with 10 mL of acetonitrile and 4 g of sodium chloride.
- Purification:
 - Purify the extract using 100 mg of primary secondary amine (PSA).
- Detection:

- Analyze the purified extract using Gas Chromatography-Mass Spectrometry (GC-MS).
- GC Column: DB-1MS nonpolar quartz capillary column.
- MS Conditions: Ion source temperature at 230°C and transmission line temperature at 280°C.

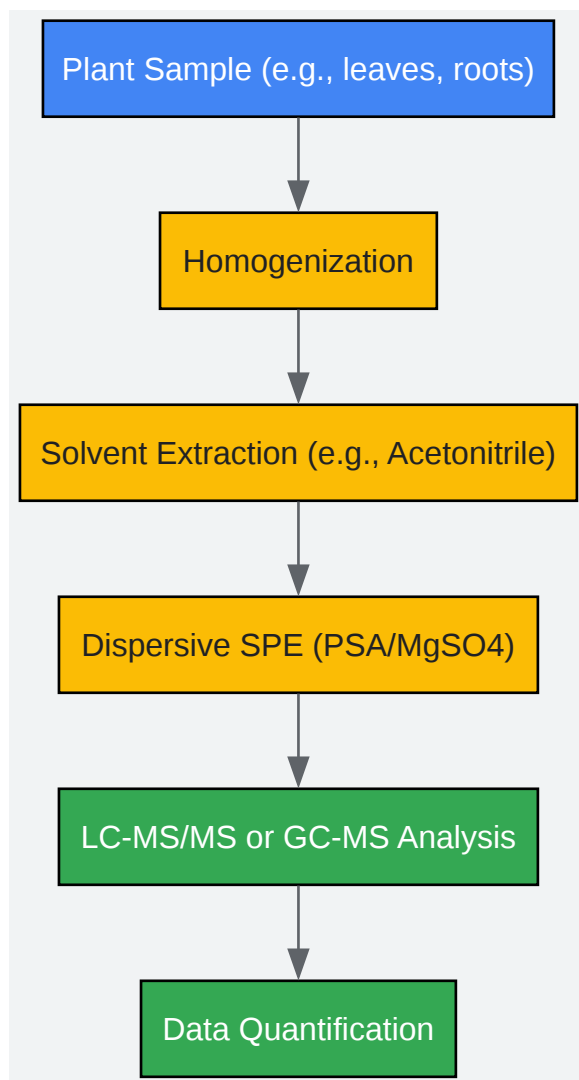
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Metabolic pathway of phorate in soil and plants.



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
Caption: General workflow for **phorate sulfone** analysis.

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